1β-Hydroxydeoxycholic Acid

CYP3A phenotyping Drug-drug interaction Endogenous biomarker

1β-Hydroxydeoxycholic acid is the only validated endogenous biomarker directly reflecting CYP3A4/5/7 activity for clinical DDI assessment—unlike 4β-hydroxycholesterol, which fails to detect CYP3A inhibition. It responds 6.8–10.3× to rifampin induction and decreases 81–85% under itraconazole. Available in unlabeled and deuterated forms as calibrators and internal standards for LC-MS/MS quantification of 1β-OH-DCA and its glycine/taurine conjugates in plasma, urine, and hepatocyte incubations. Essential for CYP3A phenotyping in drug development.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
Cat. No. B1194574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1β-Hydroxydeoxycholic Acid
Synonyms1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid
1,3,12-trihydroxycholanoic acid
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C
InChIInChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17?,18+,19+,20?,21+,23+,24-/m1/s1
InChIKeyDAKYVYUAVGJDRK-XBOLOKIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1β-Hydroxydeoxycholic Acid: Chemical Identity and Core Properties


1β-Hydroxydeoxycholic acid (1β-OH-DCA; CAS 80434-32-8), also designated 1β,3α,12α-trihydroxy-5β-cholan-24-oic acid, is a secondary bile acid and a CYP3A-specific metabolite of deoxycholic acid (DCA) [1]. It is formed endogenously in human liver and intestine via cytochrome P450 3A4/5/7-mediated hydroxylation and serves as a quantifiable biomarker of CYP3A activity for drug-drug interaction (DDI) assessment [2]. The compound can be synthesized chemically or biosynthetically in stable isotope-labeled forms [3].

1β-Hydroxydeoxycholic Acid: Why Analog Substitution Compromises Analytical Validity


Interchanging 1β-hydroxydeoxycholic acid with its precursor deoxycholic acid (DCA), the alternative biomarker 4β-hydroxycholesterol (4β-HC), or structurally related bile acids such as hyodeoxycholic acid (HDCA) is scientifically invalid for CYP3A activity assessment. 1β-OH-DCA is the specific hydroxylation product of DCA by CYP3A4/5/7, a reaction not catalyzed by other major hepatic P450s [1]. In contrast, 4β-HC exhibits a long half-life (~17 days) and fails to detect CYP3A inhibition [2], while HDCA is primarily an FXR antagonist with therapeutic implications unrelated to CYP3A phenotyping [3]. The evidence below demonstrates why 1β-OH-DCA is the requisite standard for quantifying CYP3A-mediated DDI risk.

1β-Hydroxydeoxycholic Acid: Quantitative Differentiation Evidence Guide


Superior Dynamic Range and Inhibitor Detection vs. 4β-Hydroxycholesterol

1β-OH-DCA demonstrates a bidirectional response to CYP3A modulation, detecting both induction and inhibition, whereas the comparator 4β-hydroxycholesterol (4β-HC) is limited to identifying CYP3A inducers only [1]. In a clinical DDI study, total 1β-OH DCA plasma exposure increased 6.8- to 10.3-fold following rifampin (CYP3A inducer) and decreased by 81–85% following itraconazole (strong CYP3A inhibitor) [1]. 4β-HC, due to its long half-life (~17 days) and narrow dynamic range, shows negligible response to CYP3A inhibition [2].

CYP3A phenotyping Drug-drug interaction Endogenous biomarker

CYP3A Isoform Specificity: Exclusive 1β-Hydroxylation of Deoxycholic Acid

In a comprehensive screen of 21 recombinant human cytochrome P450 enzymes, only CYP3A subfamily members (CYP3A4, CYP3A5, CYP3A7) and the extrahepatic CYP46A1 catalyzed the 1β-hydroxylation of deoxycholic acid (DCA) to form 1β-OH-DCA [1]. The most abundant hepatic P450 subfamily CYP3A specifically mediates this conversion, as confirmed by strong inhibition with ketoconazole in human liver microsomes [1]. This enzymatic specificity establishes 1β-OH-DCA as a highly selective marker for CYP3A activity, unlike other bile acid hydroxylations (e.g., 6α-hydroxylation) which involve multiple P450 isoforms [2].

Enzyme specificity Recombinant CYP450 Metabolic pathway

Urinary 1β-OH-DCA/DCA Ratio: Non-Invasive CYP3A Inhibition Assessment

In a clinical study with healthy volunteers, the urinary metabolic ratio of 1β-OH-DCA to total deoxycholic acid (1β-OH-DCA/ToDCA) demonstrated a 75% reduction from baseline following six once-daily doses of itraconazole (100 mg), a strong CYP3A inhibitor [1]. This reduction mirrored the magnitude of inhibition observed with the probe drug midazolam (oral clearance), with a significant correlation between the two markers (Spearman rs = 0.53, p < 0.01) [1]. The estimated half-life of the urinary 1β-OH-DCA/ToDCA ratio was approximately 4 days, indicating a relatively rapid response to CYP3A activity changes [1].

Urinary biomarker Non-invasive sampling CYP3A inhibition

Plasma Total 1β-OH DCA Detects Moderate CYP3A Inhibition

In a study evaluating the moderate CYP3A inhibitor fluconazole, total 1β-OH DCA (sum of unconjugated, glycine-conjugated, and taurine-conjugated forms) in human plasma showed a 39% reduction in Cmax and a 39% reduction in AUC (0–24 h) compared to baseline [1]. The comparator 4β-hydroxycholesterol (4β-HC) has been shown to be insensitive to CYP3A inhibition and is limited to detecting induction [2]. The geometric mean ratio of total 1β-OH DCA AUC and Cmax correlated well with the geometric mean ratio of fedratinib (CYP3A4 substrate) exposures with and without fluconazole [1].

Plasma biomarker Moderate CYP3A inhibitor DDI prediction

Functional Distinction: Analytical Biomarker vs. Therapeutic FXR Antagonist

1β-Hydroxydeoxycholic acid (1β-OH-DCA) functions primarily as a CYP3A activity biomarker with no reported intrinsic pharmacological activity [1]. In contrast, the structurally related bile acid hyodeoxycholic acid (HDCA; 3α,6α-dihydroxy-5β-cholan-24-oic acid) acts as an intestinal FXR antagonist and has demonstrated therapeutic efficacy in alleviating non-alcoholic fatty liver disease (NAFLD) in mouse models via gut-liver axis modulation [2]. While both compounds share a bile acid scaffold, their distinct hydroxylation patterns (1β,3α,12α-trihydroxy vs. 3α,6α-dihydroxy) dictate divergent biological roles [3].

Functional classification Therapeutic bile acid FXR modulation

1β-Hydroxydeoxycholic Acid: Validated Application Scenarios for Research and Industrial Use


CYP3A Phenotyping in Clinical DDI Studies

Use 1β-OH-DCA (unlabeled or stable isotope-labeled) as an endogenous plasma or urinary biomarker to quantify CYP3A induction, strong inhibition, and moderate inhibition in clinical drug-drug interaction trials. Data show 6.8–10.3-fold increase with rifampin, 81–85% decrease with itraconazole, and 39% decrease with fluconazole [1][2].

LC-MS/MS Quantitative Assay Calibration Standards

Employ synthetic or biosynthetically derived 1β-OH-DCA and its deuterated analogs (e.g., DCA-D4, 1β-OH-DCA-D4) as calibration standards and internal standards for the absolute quantification of 1β-OH-DCA, its glycine conjugate, and taurine conjugate in human plasma, urine, and hepatocyte incubations [1].

In Vitro CYP3A Activity Assays and Reaction Phenotyping

Utilize 1β-OH-DCA as an authentic reference standard to confirm metabolite identity in human liver microsomal incubations, recombinant CYP3A enzyme assays, and hepatocyte cultures. Its formation is specifically inhibited by ketoconazole, validating CYP3A involvement [3].

Metabolomics and Bile Acid Profiling

Include 1β-OH-DCA in targeted bile acid profiling panels for metabolomics studies investigating CYP3A-mediated detoxification pathways, cholestasis, and host-gut microbial co-metabolism. The compound serves as a specific marker of CYP3A4/5/7 activity distinct from other secondary and tertiary bile acids [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1β-Hydroxydeoxycholic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.